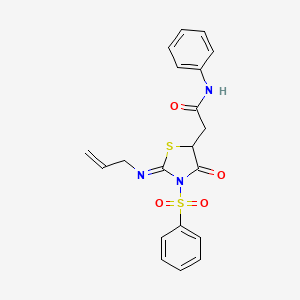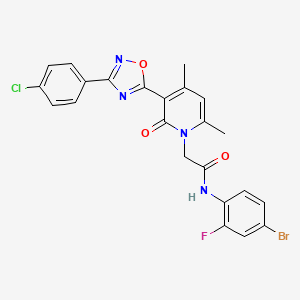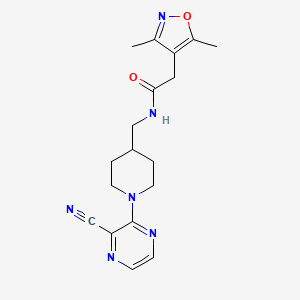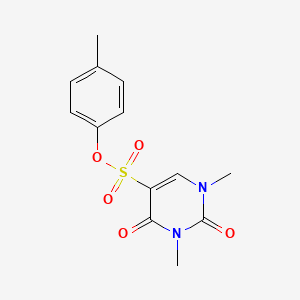![molecular formula C25H21NO3 B2962701 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866589-62-0](/img/structure/B2962701.png)
3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a chemical compound with a complex structure. It is a member of the quinolone family, which has been extensively studied for its biological activities. This compound has gained attention due to its potential applications in the field of medicinal chemistry. The synthesis method of this compound, its mechanism of action, and its physiological effects have been extensively studied to explore its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammation process. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammation process. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to have a low toxicity profile and has not exhibited any significant adverse effects in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various strains of bacteria. The compound can be easily synthesized in a few steps and has been found to be stable under various conditions. However, the limitations of using this compound include its high cost of synthesis and limited availability.
Future Directions
The potential applications of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one in the field of medicinal chemistry are vast. Future research could focus on the optimization of the synthesis method to reduce the cost of production. The compound could also be modified to improve its solubility and bioavailability. Further studies could also explore the potential of this compound as a drug candidate for other diseases, such as tuberculosis and Alzheimer's disease. The compound could also be studied for its potential as a diagnostic tool for cancer.
Synthesis Methods
The synthesis of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves the condensation of 2-methoxybenzylamine with 3-benzoylacrylic acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to yield the desired compound. The synthesis method has been optimized to obtain high yields of the compound.
Scientific Research Applications
The potential applications of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one in the field of medicinal chemistry have been extensively studied. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as an anti-tuberculosis agent. The compound has been found to be effective against several strains of bacteria and has shown promising results in preclinical studies.
properties
IUPAC Name |
3-benzoyl-1-[(2-methoxyphenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-12-13-22-20(14-17)25(28)21(24(27)18-8-4-3-5-9-18)16-26(22)15-19-10-6-7-11-23(19)29-2/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFEDIQPXPFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)


![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)



![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)

![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
